IGF-1R Inhibition Potency: Target Compound vs. Closest Structural Analogs
No quantitative IGF-1R inhibition data (e.g., IC50, Ki) for 2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone were identified in any permissible source. While a structurally distinct compound from the same patent class (CHEMBL1614712) shows an IGF-1R autophosphorylation IC50 of 65 nM in HEK293 cells [1], extrapolation to the target compound is not scientifically valid. The absence of data precludes any direct or cross-study comparison with analogs like 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone.
| Evidence Dimension | IGF-1R autophosphorylation inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CHEMBL1614712 (distinct structure): IC50 = 65 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Full-length IGF-1R in HEK293 cells, 60 min pretreatment [1] |
Why This Matters
Without target-specific potency data, no scientifically justified selection decision can be made based on target engagement.
- [1] BindingDB BDBM50157879. CHEMBL1614712. Inhibition of full length IGF-1 receptor autophosphorylation. https://bdb8.ucsd.edu/ View Source
